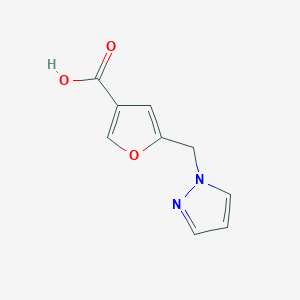

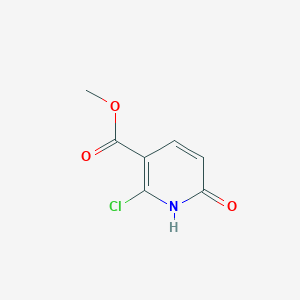

![molecular formula C12H21NO4 B2365419 2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1351586-49-6](/img/structure/B2365419.png)

2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone” is a chemical compound with the molecular formula C12H21NO4. It is related to the compound “1,5-dioxa-9-azaspiro[5.5]undecane”, which has the molecular weight of 157.21 .

Molecular Structure Analysis

The molecular structure of “2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone” is defined by its molecular formula C12H21NO4. The related compound “1,5-dioxa-9-azaspiro[5.5]undecane” has the Inchi Code 1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 .Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Stereoisomers : The stereoselective synthesis of (6S*, 7S*, 8S*)-7-butyl-8-hydroxy-1-azaspiro[5.5]-undecan-2-one, a key intermediate for perhydrohistrionicotoxin, demonstrates the potential of 2-ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone in creating structurally complex molecules (Ibuka et al., 1982).

Prins Cascade Cyclization : A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives shows the utility of similar compounds in forming spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).

Conformational Study : Research on dioxa-1,3 aza-9 spiro[5,5]undecanes, with a structure closely related to 2-ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone, focuses on their conformations, which are influenced by substituents, highlighting the importance of such compounds in conformational studies (Bassus et al., 1978).

Aminomethylation Reactions : The use of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile in reactions with primary amines and formaldehyde underlines the reactivity of similar spiro compounds in synthesizing diazaspiro derivatives (Khrustaleva et al., 2018).

Crystal Structure Analysis : The structural characterization of 3-(4-Methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione reveals the importance of related compounds in crystallography (Zeng et al., 2010).

Biological and Chemical Synthesis Applications

Synthesis of Alcohols : Diastereo- and enantioselective routes to synthesize 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols, as found in Bactrocera cucumis, indicate the potential of similar compounds in organic synthesis and their natural occurrence (Perkins et al., 1992).

Peptide Synthesis Reagents : The synthesis of 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) demonstrates the role of such compounds in creating reagents for peptide synthesis (Rao et al., 2016).

Enantioselective Electrocatalysis : Nitroxyl radicals based on 1-azaspiro[5.5]undecane demonstrate their use in the enantioselective electrocatalytic oxidation of alcohols, highlighting the chemical versatility of such compounds (Kashiwagi et al., 1999).

Liquid-crystalline Properties : Studies on the liquid-crystalline properties of 1,5-dioxa-spiro[5.5]undecane derivatives underline the relevance of such compounds in materials science (Frach et al., 1989).

Spiroaminals in Natural Products : The presence of spiroaminals such as 1-oxa-7-azaspiro[5.5]undecane in natural products with significant biological activities underlines the biological relevance of compounds related to 2-ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone (Sinibaldi & Canet, 2008).

properties

IUPAC Name |

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-ethoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-2-15-10-11(14)13-6-4-12(5-7-13)16-8-3-9-17-12/h2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFNMEWUMNUFAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC2(CC1)OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

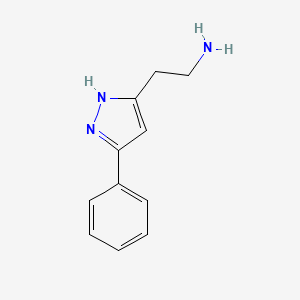

![N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)

![3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione](/img/structure/B2365342.png)

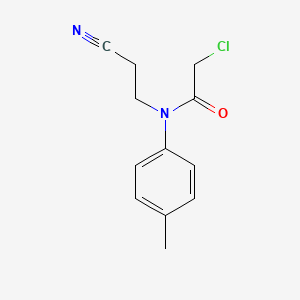

![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)

![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)

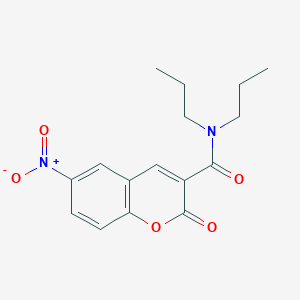

![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)

![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)